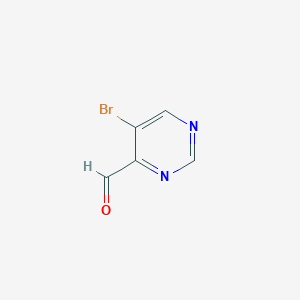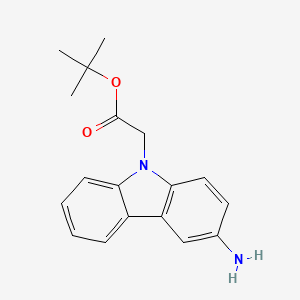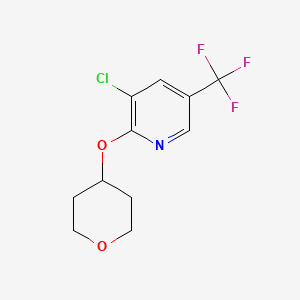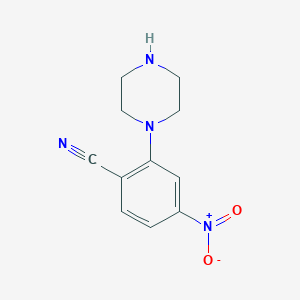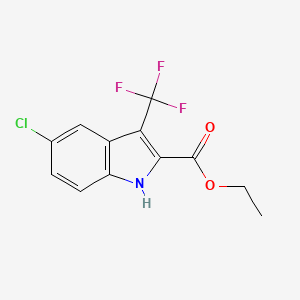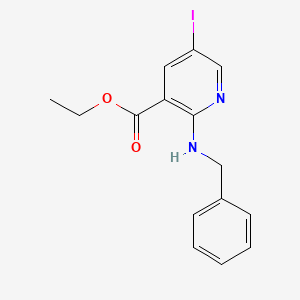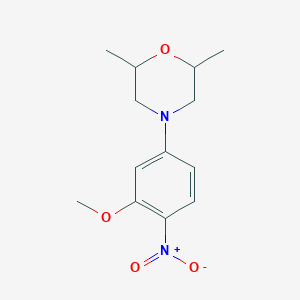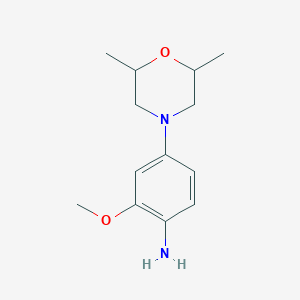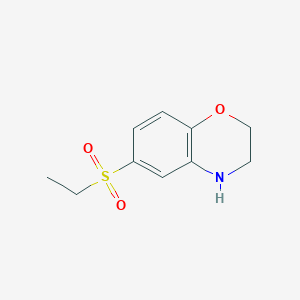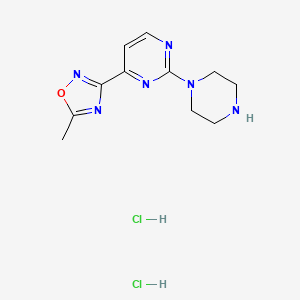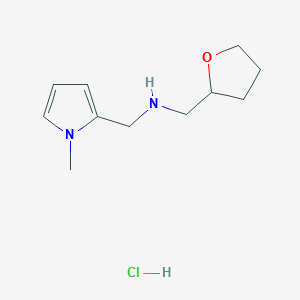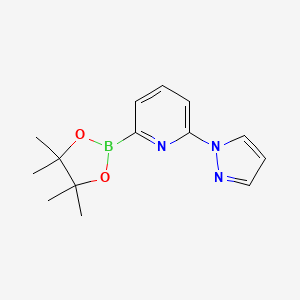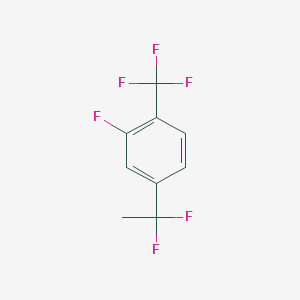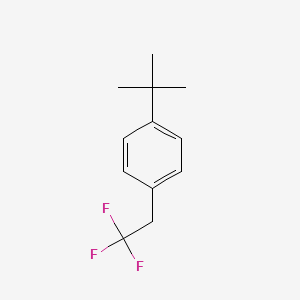
1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene
Descripción general
Descripción
1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C12H15F3 and a molecular weight of 216.25 g/mol . This compound is characterized by the presence of a tert-butyl group and a trifluoroethyl group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene typically involves nucleophilic substitution reactions and catalytic reduction processes. One common method includes the reaction of tert-butylbenzene with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the trifluoroethyl group to a difluoroethyl group.
Common reagents and conditions used in these reactions include bases like potassium carbonate, acids like hydrochloric acid, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Polymer Synthesis: It is used as a monomer in the synthesis of fluorinated polyimides, which exhibit excellent solubility, tensile strength, and thermal stability.
Radical Reactions: The compound is involved in radical reactions, particularly with phenols, to yield phenoxy radicals.
Genotoxicity Assessment: Studies have assessed the genotoxic effects of tert-butyl compounds, including this compound, on human lymphocytes, indicating potential DNA damage.
Mecanismo De Acción
The mechanism by which 1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability .
Comparación Con Compuestos Similares
1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene can be compared with similar compounds such as:
1-Bromo-2,2,2-trifluoroethylbenzene: This compound has a bromine atom instead of a tert-butyl group, leading to different reactivity and applications.
2,2,2-Trifluoroethylbenzene: Lacks the tert-butyl group, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its combination of the tert-butyl and trifluoroethyl groups, which confer distinct chemical properties and reactivity patterns.
Propiedades
IUPAC Name |
1-tert-butyl-4-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3/c1-11(2,3)10-6-4-9(5-7-10)8-12(13,14)15/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPMICGFHGLCSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


